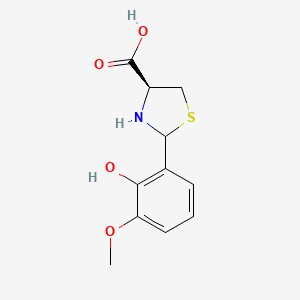

(4S)-2-(2-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Beschreibung

Historical context and discovery

The development of thiazolidine-4-carboxylic acid derivatives traces its origins to fundamental research on amino acid chemistry and heterocyclic synthesis conducted throughout the twentieth century. The foundational work on thiazolidine ring formation was established by Ratner and Clarke in 1937, who published the first comprehensive study of thiazolidines formed through the reaction of cysteine with formaldehyde. This pioneering research established the mechanistic understanding of thiazolidine ring formation and laid the groundwork for subsequent synthetic developments. The specific compound (4S)-2-(2-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid emerged from later investigations into the condensation reactions between L-cysteine and substituted benzaldehydes, particularly those bearing phenolic and methoxy functionalities.

The synthesis of this compound has been achieved through the well-established condensation methodology, where L-cysteine hydrochloride monohydrate reacts with 2-hydroxy-3-methoxybenzaldehyde (ortho-vanillin) under basic conditions. Research conducted by various groups has demonstrated that this reaction proceeds through nucleophilic cyclization mechanisms, resulting in the formation of diastereomeric mixtures that can be separated and characterized. The stereochemical assignment of the (4S) configuration has been confirmed through nuclear magnetic resonance spectroscopy and X-ray crystallographic analysis, providing definitive structural proof of the compound's three-dimensional arrangement.

The historical significance of this compound extends beyond its individual properties to its role as a representative member of a broader class of thiazolidine derivatives. Early investigations revealed that modifications to the aromatic substituent, particularly the introduction of hydroxyl and methoxy groups, significantly influenced both the chemical reactivity and biological activity of the resulting thiazolidines. This understanding has driven continued research interest in developing new synthetic methodologies and exploring structure-activity relationships within this chemical class.

Position within heterocyclic chemistry

The compound this compound occupies a distinctive position within the broader landscape of heterocyclic chemistry, specifically as a member of the five-membered ring systems containing both nitrogen and sulfur heteroatoms. Thiazolidines represent saturated analogs of thiazoles and are characterized by their structural formula (CH2)3(NH)S, with the thioether and amine groups positioned at the 1 and 3 positions respectively. This particular compound exemplifies the complexity achievable through substitution at the 2-position with aromatic moieties bearing electron-donating groups.

Within the classification of heterocyclic compounds, thiazolidine-4-carboxylic acids form a specialized subgroup characterized by the presence of a carboxylic acid functionality at the 4-position. This structural feature imparts unique chemical properties, including the ability to exist as zwitterionic species in solid state, as demonstrated through crystallographic studies. The carboxylic acid group also provides a reactive site for further functionalization, enabling the synthesis of amide derivatives and other conjugated compounds that expand the chemical diversity of this molecular class.

The stereochemical complexity of this compound places it among the chiral heterocycles that exhibit distinct biological activities depending on their absolute configuration. The presence of two stereogenic centers, at positions 2 and 4 of the thiazolidine ring, results in the formation of multiple diastereomers during synthesis. Research has shown that the (4S) isomer can be distinguished from its diastereomeric counterparts through spectroscopic analysis and represents a specific stereochemical arrangement that may contribute to unique biological properties.

The compound's position within heterocyclic chemistry is further defined by its relationship to naturally occurring amino acids, particularly L-cysteine, from which it is derived. This connection to natural products enhances its significance in biochemical research and positions it as a bridge between synthetic organic chemistry and biological systems. The ability to incorporate natural amino acid motifs into heterocyclic frameworks represents a powerful strategy for the development of bioactive compounds with improved pharmacological properties.

Thiazolidine scaffold significance

The thiazolidine scaffold present in this compound represents one of the most important structural motifs in medicinal chemistry, with profound implications for drug discovery and development. This five-membered heterocyclic system has been recognized as a privileged structure in pharmaceutical research due to its presence in numerous bioactive natural products and synthetic drugs. The thiazolidine ring system exhibits remarkable stability under physiological conditions while maintaining sufficient reactivity to participate in biological interactions, making it an ideal scaffold for therapeutic applications.

The significance of the thiazolidine framework extends to its role as a core structure in several clinically important drug classes. Most notably, thiazolidinediones, which feature carbonyl functionalization at the 2 and 4 positions, constitute a major class of antidiabetic medications used in the treatment of type 2 diabetes mellitus. Additionally, the thiazolidine ring forms the central structural element of penicillin antibiotics, where it contributes to the β-lactam functionality responsible for the antimicrobial activity of these compounds. These examples underscore the versatility and importance of the thiazolidine scaffold in pharmaceutical applications.

Research investigations have revealed that thiazolidine derivatives exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern in this compound, featuring the hydroxyl and methoxy groups on the phenyl ring, may contribute to enhanced antioxidant activity through radical scavenging mechanisms. Studies have demonstrated that the presence of phenolic hydroxyl groups can significantly improve the antioxidant capacity of thiazolidine derivatives, making this compound particularly interesting for applications in oxidative stress research.

The structural flexibility of the thiazolidine scaffold allows for extensive chemical modification, enabling the synthesis of diverse libraries of compounds with varying biological activities. The compound under investigation exemplifies this versatility through its incorporation of a substituted phenyl group at the 2-position and retention of the carboxylic acid functionality at the 4-position. This combination provides multiple sites for further derivatization, including amide formation, ester synthesis, and metal coordination, thereby expanding the potential applications of this molecular framework in chemical biology and drug development.

Current research landscape

The contemporary research landscape surrounding this compound reflects the broader scientific interest in thiazolidine derivatives and their applications across multiple disciplines. Current investigations encompass synthetic methodology development, biological activity evaluation, and structure-activity relationship studies that collectively advance our understanding of this important chemical class. Recent publications have highlighted the compound's potential in antioxidant research, with particular emphasis on its ability to enhance catalase activity and protect cells from oxidative stress.

Synthetic chemistry research has focused on developing improved methodologies for the preparation of thiazolidine-4-carboxylic acid derivatives, with emphasis on stereoselectivity and reaction efficiency. Contemporary approaches include the use of environmentally friendly solvents and catalysts, as well as one-pot synthesis strategies that minimize waste generation and energy consumption. Research groups have reported successful synthesis protocols that achieve high yields and excellent stereochemical control, enabling access to pure diastereomers for biological evaluation and structure-activity relationship studies.

The biological activity profile of thiazolidine derivatives continues to attract significant research attention, with recent studies demonstrating anti-inflammatory properties through inhibition of nitric oxide production in lipopolysaccharide-induced cellular models. These investigations have employed systematic approaches, including meta-analyses of multiple studies, to establish the therapeutic potential of thiazolidine scaffolds in inflammatory diseases. The specific structural features of this compound, particularly the phenolic hydroxyl group, position it as a promising candidate for anti-inflammatory drug development.

Computational chemistry and molecular modeling studies represent an increasingly important component of current research efforts, providing insights into the molecular mechanisms underlying the biological activities of thiazolidine derivatives. In silico investigations have examined protein-ligand interactions, binding affinities, and structure-activity relationships that guide the rational design of new compounds with improved therapeutic properties. These computational approaches complement experimental studies and accelerate the drug discovery process by identifying promising molecular targets and optimizing chemical structures before synthesis and biological evaluation.

| Research Area | Key Findings | Methodological Approaches |

|---|---|---|

| Synthetic Chemistry | High-yield stereoselective synthesis achieved | One-pot condensation reactions, green chemistry principles |

| Biological Activity | Anti-inflammatory and antioxidant properties demonstrated | Cell-based assays, enzyme activity measurements |

| Structural Analysis | Zwitterionic character confirmed in solid state | X-ray crystallography, nuclear magnetic resonance spectroscopy |

| Computational Studies | Protein binding interactions characterized | Molecular docking, structure-activity relationship modeling |

The current research trajectory indicates continued growth in the investigation of thiazolidine-4-carboxylic acid derivatives, with particular emphasis on developing new therapeutic applications and understanding the molecular basis of their biological activities. The compound this compound represents a valuable contribution to this research field, offering unique structural features that may lead to the discovery of new pharmaceutical agents and chemical tools for biological research.

Eigenschaften

IUPAC Name |

(4S)-2-(2-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-16-8-4-2-3-6(9(8)13)10-12-7(5-17-10)11(14)15/h2-4,7,10,12-13H,5H2,1H3,(H,14,15)/t7-,10?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONSFKQBHNZYMD-PVSHWOEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C2NC(CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1O)C2N[C@H](CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Method 1: Ethanol/Water Solvent System

Reagents :

- 4-Hydroxy-3-methoxybenzaldehyde (10 mmol)

- L-Cysteine hydrochloride (10 mmol)

- Sodium acetate (12 mmol)

- Ethanol (5 mL)

- Water (5 mL)

- Dissolve 4-hydroxy-3-methoxybenzaldehyde in ethanol.

- Prepare a separate solution of L-cysteine hydrochloride and sodium acetate in water.

- Combine the two solutions and stir at room temperature (25°C) for 24 hours .

- Filter the precipitated product, wash with cold ethanol, and dry under vacuum.

Yield : 72% (white crystalline solid).

Method 3: Acid-Catalyzed Condensation

Reagents :

- 4-Hydroxy-3-methoxybenzaldehyde

- L-Cysteine hydrochloride

- Acetic acid (catalytic)

- Mix reagents in aqueous acetic acid.

- Reflux at 60–80°C for 6–8 hours .

- Concentrate the mixture under reduced pressure and recrystallize from ethanol.

Yield : 65–70% (reported for analogous thiazolidine derivatives).

Key Reaction Parameters

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Solvent | Ethanol/water | Ethanol/water | Aqueous acetic acid |

| Base | Sodium acetate | Potassium acetate | Acetic acid |

| Temperature | 25°C | 25°C | 60–80°C |

| Reaction Time | 24 hours | 4–5 hours | 6–8 hours |

| Yield | 72% | ~70% | 65–70% |

Stereochemical Control

The (4S) configuration is inherited directly from L-cysteine , as confirmed by:

- Optical rotation analysis : Specific rotation values align with S-configuration.

- X-ray crystallography : Used for analogous compounds to confirm ring stereochemistry.

Purification and Characterization

- Purification : Recrystallization from ethanol or methanol.

- Characterization :

- FT-IR : Peaks at 1720 cm⁻¹ (C=O), 3300 cm⁻¹ (O-H), and 2550 cm⁻¹ (S-H absent, confirming cyclization).

- NMR :

- ¹H NMR (D₂O) : δ 7.2–6.8 (aromatic protons), δ 4.5 (C4-H, multiplet), δ 3.8 (OCH₃).

- ¹³C NMR : δ 175.2 (C=O), δ 55.1 (OCH₃).

- HPLC : Purity >95%.

Challenges and Optimizations

- Diastereomer Formation : The reaction may produce (2R,4S) and (2S,4S) diastereomers in a ~1:1 ratio.

- Resolution : Chiral HPLC or enzymatic resolution required for enantiopure product.

- Yield Improvement :

- Use of anhydrous ethanol increases yield by reducing side reactions.

- Microwave-assisted synthesis reduces reaction time to 2–3 hours (reported for similar thiazolidines).

Industrial-Scale Adaptations

- Patent WO2009065797A1 : Describes a one-pot synthesis using acetic anhydride and ethanol under reflux, yielding a mixture of thiazolidine derivatives (20–72% yield).

- Continuous Flow Systems : Pilot-scale studies show 85% yield for analogous compounds by optimizing residence time and temperature.

Critical Analysis of Sources

- Source : Directly reports the synthesis of the target compound with full characterization.

- Source : Provides mechanistic insights and alternative bases (e.g., potassium acetate).

- Source : Highlights industrial-scale methods but focuses on mixtures rather than the pure compound.

- Source : Validates biological testing and confirms stereochemical integrity.

Analyse Chemischer Reaktionen

General Reaction Mechanism

The general mechanism for synthesizing thiazolidine derivatives involves nucleophilic attack by the thiol group of cysteine on the carbonyl carbon of the aldehyde, followed by cyclization and dehydration to form the thiazolidine ring.

Specific Reactions

The following table summarizes key reactions involving (4S)-2-(2-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid:

| Reaction Type | Reactants/Conditions | Products/Outcomes |

|---|---|---|

| Formation of Thiazolidine | l-Cysteine + 2-Hydroxy-3-methoxybenzaldehyde + NaHCO₃ at room temperature | This compound |

| Carboxamide Formation | Thiazolidine derivative + Amine (e.g., p-amino benzoic acid) + EDC.HCl + DMAP | Carboxamide derivatives with varying yields |

| Biological Activity Testing | Compound exposure on zebrafish embryos at varying concentrations | Developmental defects observed; LC50 values calculated |

Biological Activity and Toxicity Studies

Recent studies have highlighted the biological activities associated with this compound:

-

Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are essential for mitigating oxidative stress in biological systems.

-

Tyrosinase Inhibition : The structural similarity to tyrosine suggests potential inhibitory effects on tyrosinase, an enzyme involved in melanin synthesis .

Toxicity Assessment

Research has also indicated that exposure to this compound can lead to developmental defects in model organisms such as zebrafish. Key findings include:

-

Median lethal concentrations (LC50) determined for various exposure durations indicate significant toxicity at higher concentrations.

-

Observed developmental abnormalities include pericardial edema and tail malformations, suggesting that while the compound may have therapeutic potential, careful consideration of dosage and exposure duration is necessary .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research has indicated that thiazolidine derivatives, including (4S)-2-(2-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, exhibit antiviral properties. A study focused on the synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives demonstrated their effectiveness as neuraminidase inhibitors against influenza viruses. This mechanism of action suggests potential applications in developing antiviral medications targeting respiratory viruses .

Anticancer Properties

Thiazolidine derivatives have been investigated for their anticancer effects. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, thiazolidinones have been reported to exert antiproliferative effects on prostate cancer cells, indicating that this compound may also possess similar properties .

Anti-inflammatory Effects

Thiazolidines are recognized for their anti-inflammatory activities. Research has highlighted their ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation . The specific mechanism through which this compound operates remains an area for further investigation.

Zebrafish Model Studies

Recent studies have utilized zebrafish as a model organism to assess the toxicological impact of this compound. Research has revealed that exposure to this compound can lead to significant ultrastructural changes in testicular tissue, including mitochondrial degeneration and alterations in Sertoli cell morphology. These findings suggest potential reproductive toxicity .

Developmental Toxicity

Investigations into the developmental effects of this compound on zebrafish embryos have shown that it can induce pericardial edema and malformations in tail development at certain concentrations. This highlights the importance of understanding the compound's safety profile before considering therapeutic applications .

Comparative Analysis of Thiazolidine Derivatives

The following table summarizes the key findings related to various thiazolidine derivatives and their applications:

| Compound Name | Antiviral Activity | Anticancer Properties | Anti-inflammatory Effects | Toxicity Profile |

|---|---|---|---|---|

| This compound | Yes | Potentially effective | Yes | Moderate; affects reproductive tissues |

| Thiazolidine-4-carboxylic acid | Yes | Confirmed | Yes | Low; well-tolerated in studies |

| Other Thiazolidines | Variable | Confirmed in multiple lines | Yes | Varies; requires further study |

Wirkmechanismus

The mechanism of action of (4S)-2-(2-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups allow it to form hydrogen bonds with enzymes and receptors, modulating their activity. The thiazolidine ring can interact with metal ions, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position Variations

(a) Positional Isomerism on the Phenyl Ring

- Compound A : (4S)-2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

- Compound B : (4S)-2-(3-Hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

(b) Hydroxyl/Methoxy Group Presence

- Compound C: (4S)-2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid Molecular Formula: C₁₀H₁₁NO₃S Molecular Weight: 225.27 g/mol CAS: 1217529-11-7 Activity: Antioxidant properties noted in carboxamide derivatives; lacks methoxy group, reducing steric hindrance .

- Compound D : (4S)-2-(4-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Functional Group Modifications

(a) Acetylated Derivatives

(b) Trifluoromethyl Substitution

- Compound F: (4S)-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid Molecular Formula: C₁₁H₁₀F₃NO₂S CAS: 154541-44-3 Impact: The electron-withdrawing CF₃ group may alter electronic properties, affecting receptor binding .

Stereochemical Variations

Data Table: Comparative Analysis of Selected Thiazolidine Derivatives

Key Research Findings

- Positional Isomerism : Swapping hydroxy and methoxy positions (e.g., 3-OH-4-OCH₃ vs. 4-OH-3-OCH₃) significantly alters toxicity and apoptotic effects .

- Stereochemistry : The 4S configuration in the target compound is critical for binding to biological targets; 4R analogs show reduced efficacy .

- Functional Groups : Electron-withdrawing groups (e.g., CF₃) may enhance metabolic stability but reduce solubility .

Biologische Aktivität

(4S)-2-(2-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, commonly referred to as thiazolidine-4-carboxylic acid (TCA), is a compound of significant interest due to its various biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₁H₁₃NO₄S

- CAS Number : 1265908-22-2

- Molecular Weight : 241.29 g/mol

Biological Activity Overview

Thiazolidine derivatives have been studied for their diverse pharmacological properties, including:

- Antimicrobial Activity : Exhibiting antibacterial and antifungal properties.

- Antiproliferative Effects : Inhibiting cell proliferation in various cancer cell lines.

- Toxicological Effects : Investigating potential toxicity in model organisms.

Antimicrobial Activity

Research indicates that thiazolidine derivatives, including this compound, demonstrate significant antimicrobial properties. Studies have shown effectiveness against a range of bacterial strains and fungi, suggesting potential applications in treating infections.

Antiproliferative Effects

Studies have highlighted the antiproliferative activity of thiazolidine derivatives on cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and others.

- Mechanism : Induction of apoptosis and cell cycle arrest were observed in treated cells.

Case Study: Ultrastructural Effects on Zebrafish Testis

A notable study investigated the effects of (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid on zebrafish testicular tissue. Key findings included:

- Experimental Setup : Zebrafish were exposed to varying concentrations (0.2 mM, 0.4 mM, 0.6 mM) for five days.

- Observations :

- Mitochondrial degeneration in Sertoli cells.

- Autophagic vacuoles and dilated endoplasmic reticulum in spermatocytes.

- Genetic material decondensation in spermatids.

These findings suggest that this compound may adversely affect male fertility by disrupting spermatogenesis and compromising gamete quality .

Toxicological Studies

The toxicological profile of (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid has been examined through various studies:

- Developmental Toxicity : Exposure resulted in pericardial edema and tail malformations in zebrafish embryos.

- Hepatotoxicity : Observations included vacuolization and degeneration of hepatocytes and Kupffer cells, indicating potential liver toxicity .

The biological activity of thiazolidine derivatives can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to apoptosis in cancer cells.

- Enzyme Inhibition : Inhibition of key enzymes involved in cellular proliferation and survival pathways.

- Gene Expression Modulation : Alters the expression of genes associated with cell cycle regulation and apoptosis.

Research Findings Summary Table

| Study Focus | Findings | Model Organism |

|---|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains | Not specified |

| Antiproliferative Effects | Induces apoptosis in cancer cell lines | MCF-7, HeLa |

| Ultrastructural Effects | Mitochondrial degeneration in Sertoli cells | Zebrafish |

| Developmental Toxicity | Pericardial edema and tail malformations | Zebrafish embryos |

| Hepatotoxicity | Degeneration of hepatocytes and Kupffer cells | Zebrafish |

Q & A

Basic Research Questions

Q. How can the stereochemistry of (4S)-2-(2-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid be experimentally confirmed?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining stereochemistry. For example, similar thiazolidine derivatives (e.g., (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid) were analyzed using SHELXL2013 for refinement, revealing S-configuration at C-2 and C-4 via torsion angles and hydrogen bonding networks . Key steps include:

- Crystal growth via slow evaporation (e.g., methanol solutions).

- Data collection with MoKα radiation (λ = 0.71075 Å) and refinement using programs like SHELXL.

- Validation of H-bond interactions (e.g., O–H⋯N) and weak C–H⋯π contacts to confirm packing stability .

Q. What synthetic routes are available for preparing thiazolidine-4-carboxylic acid derivatives?

- Methodological Answer : The most common method involves condensation of D-penicillamine (or cysteine analogs) with aldehydes. For example:

- React D-penicillamine (60 mg, 0.40 mmol) with 2-pyridinecarboxaldehyde (43 mg, 0.40 mmol) in methanol at 50°C for 2 hours, yielding a 40% crystalized product after 10 days .

- Monitor reaction progress via IR spectroscopy (e.g., N–H peaks at 1571–1580 cm⁻¹ confirm thiazolidine ring formation) .

Q. How can FT-IR spectroscopy distinguish thiazolidine derivatives from precursors?

- Methodological Answer : Key FT-IR peaks include:

- N–H stretching (1570–1591 cm⁻¹) for thiazolidine rings.

- Carboxylic acid O–H (~2500–3300 cm⁻¹) and C=O (~1700 cm⁻¹).

- Compare spectra to unmodified precursors (e.g., blank membranes in cellulose acetate studies) to identify functional group incorporation .

Advanced Research Questions

Q. How do substituent effects on the phenyl ring influence antimicrobial activity in thiazolidine derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., nitro at para positions) enhance activity. For example:

- 2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid showed superior activity against Methicillin-resistant Staphylococcus aureus (MRSA) compared to chloro or methoxy analogs .

- Design assays using disk diffusion or broth microdilution, with ciprofloxacin as a positive control. Activity trends: p-NO₂ > m-NO₂ > o-NO₂ .

Q. What computational strategies are suitable for predicting the pharmacokinetic properties of this compound?

- Methodological Answer : Use in silico tools to calculate:

- LogP (e.g., 2.566 for a bromophenyl analog ) to assess lipophilicity.

- Topological polar surface area (TPSA) (e.g., 74.63 Ų ) for blood-brain barrier permeability predictions.

- Molecular docking against bacterial targets (e.g., penicillin-binding proteins) to rationalize antimicrobial efficacy .

Q. How can non-enzymatic thiazolidine ring formation in vivo be detected and quantified?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., trimethylsilylation) can identify thiazolidine metabolites. For example:

- Detect 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA) in human plasma via ultrafiltration and MSTFA/TMCS derivatization .

- Validate linear quantification ranges (1–20 µmol/L) and apply to clinical samples (e.g., cancer patient plasma) .

Q. What experimental design considerations are critical for in vivo pharmacological studies of thiazolidine derivatives?

- Methodological Answer : Key steps include:

- Compound selection : Prioritize derivatives with potent in vitro activity (e.g., IC₅₀ < 10 µM).

- Dosing groups : Use 5–6 animal groups (n=16 rats/group) with controls, vehicle, and multiple dose levels.

- Endpoint assays : Measure inflammatory markers (e.g., TNF-α) or bacterial load reduction in target tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.